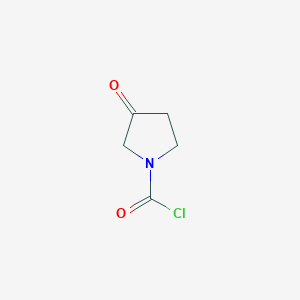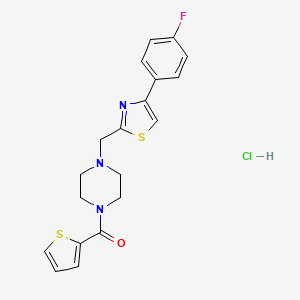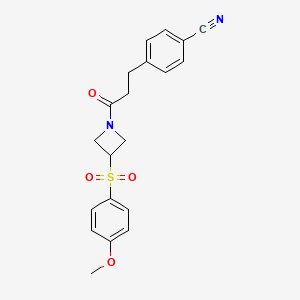![molecular formula C17H23NO3 B2690414 N-(1,3-Dioxan-2-ylmethyl)-N-[(3-ethylphenyl)methyl]prop-2-enamide CAS No. 2411279-12-2](/img/structure/B2690414.png)
N-(1,3-Dioxan-2-ylmethyl)-N-[(3-ethylphenyl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-Dioxan-2-ylmethyl)-N-[(3-ethylphenyl)methyl]prop-2-enamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as DMEP or Dioxane Methoxyethyl Propenamide. DMEP is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. In
Mécanisme D'action
The mechanism of action of DMEP involves its ability to bind to the active site of HDAC enzymes, thereby inhibiting their activity. This leads to an increase in the acetylation of histone proteins, which can result in changes in gene expression. The exact mechanism by which DMEP inhibits HDAC activity is still being studied, but it is believed to involve the formation of a covalent bond between DMEP and the enzyme.
Biochemical and Physiological Effects:
DMEP has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting HDAC activity, DMEP has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress. However, the exact mechanisms by which DMEP produces these effects are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMEP in lab experiments is its specificity for HDAC enzymes. This allows researchers to study the effects of HDAC inhibition without affecting other cellular processes. Additionally, DMEP has been shown to be relatively stable and easy to handle in the laboratory. However, one limitation of using DMEP is its potential toxicity, which must be carefully monitored in experiments.
Orientations Futures
There are many potential future directions for research involving DMEP. One area of interest is the development of DMEP-based therapies for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanisms by which DMEP produces its effects on HDAC enzymes and other cellular processes. Finally, the development of new synthesis methods for DMEP could lead to improvements in its purity and yield, making it more accessible for research.
Méthodes De Synthèse
DMEP can be synthesized through a multi-step process involving the reaction of propargyl alcohol with 3-ethylbenzylamine to form an intermediate. The intermediate is then reacted with dioxane-2-carboxaldehyde to form the final product, DMEP. The synthesis of DMEP is a complex process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
DMEP has been found to have potential applications in scientific research due to its ability to inhibit the activity of certain enzymes. Specifically, DMEP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been studied for their potential use in the treatment of cancer, neurodegenerative diseases, and other conditions.
Propriétés
IUPAC Name |
N-(1,3-dioxan-2-ylmethyl)-N-[(3-ethylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-3-14-7-5-8-15(11-14)12-18(16(19)4-2)13-17-20-9-6-10-21-17/h4-5,7-8,11,17H,2-3,6,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRBUWLGUFPZPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)CN(CC2OCCCO2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(E)-3-(2,5-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2690338.png)
![Methyl 4-(2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2690340.png)
![1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2690343.png)


![8-(4-Chlorophenyl)-1,3-dimethyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2690347.png)
![4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-ylamine](/img/structure/B2690352.png)
![7-butyl-6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2690353.png)
![2-[[3-[3-(Homoveratrylamino)-3-keto-propyl]-4-keto-quinazolin-2-yl]thio]acetic acid ethyl ester](/img/structure/B2690354.png)